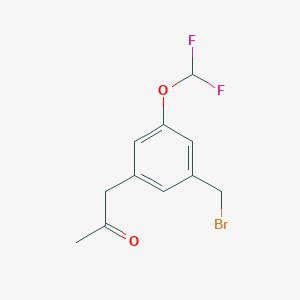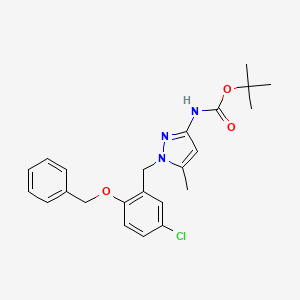
tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, a chlorobenzyl group, and a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the benzyloxy group, leading to the formation of corresponding alcohols or amines.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its potential use in drug delivery systems.
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate is not fully understood. it is believed to interact with various molecular targets and pathways. The benzyloxy group may facilitate interactions with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The chlorine atom may enhance the compound’s lipophilicity, aiding in membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (1-(2-(benzyloxy)-5-methylbenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (1-(2-(benzyloxy)-5-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (1-(2-(benzyloxy)-5-bromobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate
Uniqueness:
- The presence of the chlorine atom in tert-Butyl (1-(2-(benzyloxy)-5-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl)carbamate distinguishes it from other similar compounds. This chlorine atom can significantly influence the compound’s reactivity, lipophilicity, and biological activity.
- The combination of the benzyloxy group and the pyrazole ring provides a unique scaffold for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Eigenschaften
CAS-Nummer |
913566-84-4 |
|---|---|
Molekularformel |
C23H26ClN3O3 |
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(5-chloro-2-phenylmethoxyphenyl)methyl]-5-methylpyrazol-3-yl]carbamate |
InChI |
InChI=1S/C23H26ClN3O3/c1-16-12-21(25-22(28)30-23(2,3)4)26-27(16)14-18-13-19(24)10-11-20(18)29-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,25,26,28) |
InChI-Schlüssel |
WAPPDJVNPDRYEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


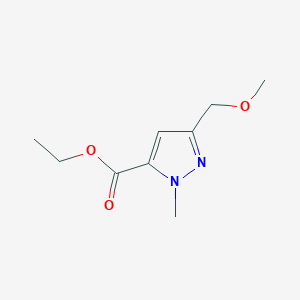
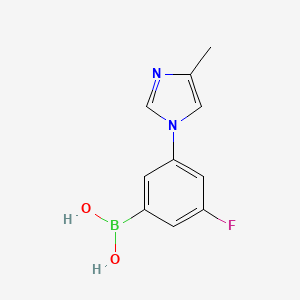
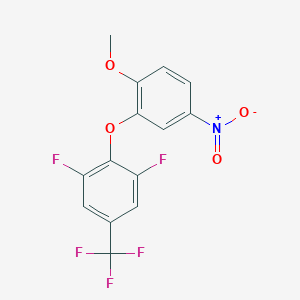
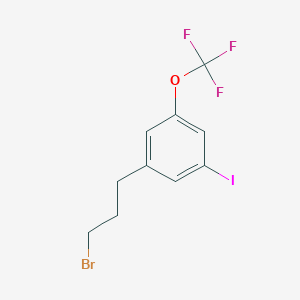





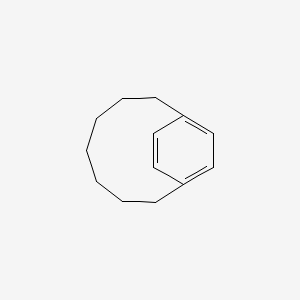
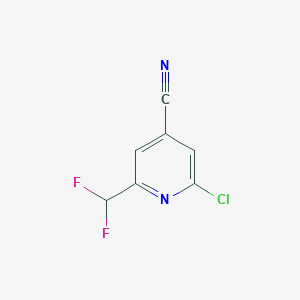
![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)

